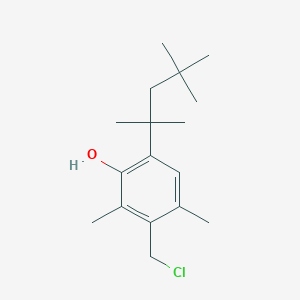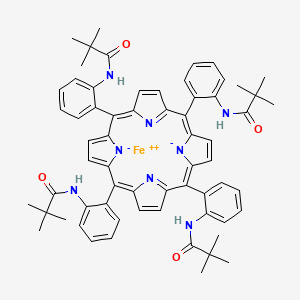
Fe(II)Tpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) tetraphenylporphyrin, also known as Fe(II)Tpp, is a coordination complex with the formula Fe(TPP)Cl, where TPP stands for tetraphenylporphyrin. This compound forms blue microcrystals that dissolve in chlorinated solvents to give brown solutions. It is a five-coordinate complex with idealized C4v point group symmetry .
Vorbereitungsmethoden
Iron(II) tetraphenylporphyrin is typically prepared by the reaction of tetraphenylporphyrin (H2TPP) and ferrous chloride in the presence of air. The reaction can be represented as follows: [ \text{H}_2\text{TPP} + \text{FeCl}_2 + \frac{1}{4} \text{O}_2 \rightarrow \text{Fe(TPP)Cl} + \text{HCl} + \frac{1}{2} \text{H}_2\text{O} ] The chloride can be replaced with other halides and pseudohalides. Additionally, the base gives the “mu-oxo dimer”: [ 2 \text{Fe(TPP)Cl} + 2 \text{NaOH} \rightarrow [\text{Fe(TPP)}]_2 \text{O} + 2 \text{NaCl} + \text{H}_2\text{O} ] This compound is also synthesized in neutral or weakly acidic solutions containing acetate buffer, which helps in trapping trace amounts of iron(III) ions .
Analyse Chemischer Reaktionen
Iron(II) tetraphenylporphyrin undergoes various types of chemical reactions, including:
Oxidation: The complex can be easily oxidized to form iron(III) derivatives.
Reduction: It can be reduced to give ferrous derivatives, such as when reacted with pyridine or imidazole[ \text{Fe(TPP)Cl} + e^- + 2 \text{L} \rightarrow \text{Fe(TPP)L}_2 + \text{Cl}^- ]
Substitution: The chloride ligand can be replaced with other halides or pseudohalides.
Wissenschaftliche Forschungsanwendungen
Iron(II) tetraphenylporphyrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which iron(II) tetraphenylporphyrin exerts its effects involves the formation of metal-alkyl intermediates during catalytic cycles. These intermediates are crucial for the stability and reactivity of the compound. For example, in the reduction of carbon dioxide, the catalytically active species is a formal iron(0) porphyrin complex, which undergoes ligand-centered reduction .
Vergleich Mit ähnlichen Verbindungen
Iron(II) tetraphenylporphyrin can be compared with other similar compounds, such as:
Iron(III) tetraphenylporphyrin: This compound has a different oxidation state and exhibits distinct reactivity and catalytic properties.
Iron(II) nitrosyl porphyrin: This compound has a nitrosyl ligand instead of chloride and shows different electronic and structural characteristics.
Tetramesitylporphyrin and tetratolylporphyrin: These compounds have different substituents on the porphyrin ring, leading to variations in their chemical behavior.
Iron(II) tetraphenylporphyrin stands out due to its versatility in catalysis and its ability to mimic the functions of natural heme proteins.
Eigenschaften
CAS-Nummer |
52629-13-7 |
|---|---|
Molekularformel |
C64H64FeN8O4 |
Molekulargewicht |
1065.1 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[2-[10,15,20-tris[2-(2,2-dimethylpropanoylamino)phenyl]porphyrin-22,24-diid-5-yl]phenyl]propanamide;iron(2+) |
InChI |
InChI=1S/C64H66N8O4.Fe/c1-61(2,3)57(73)69-41-25-17-13-21-37(41)53-45-29-31-47(65-45)54(38-22-14-18-26-42(38)70-58(74)62(4,5)6)49-33-35-51(67-49)56(40-24-16-20-28-44(40)72-60(76)64(10,11)12)52-36-34-50(68-52)55(48-32-30-46(53)66-48)39-23-15-19-27-43(39)71-59(75)63(7,8)9;/h13-36H,1-12H3,(H6,65,66,67,68,69,70,71,72,73,74,75,76);/q;+2/p-2 |
InChI-Schlüssel |
XXLDFDYKIOQXLD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C(C)(C)C)C8=CC=CC=C8NC(=O)C(C)(C)C)C=C4)C9=CC=CC=C9NC(=O)C(C)(C)C)[N-]3.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


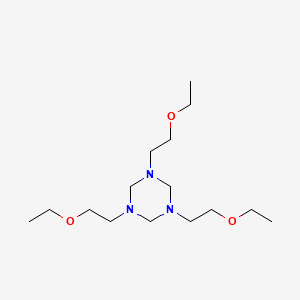

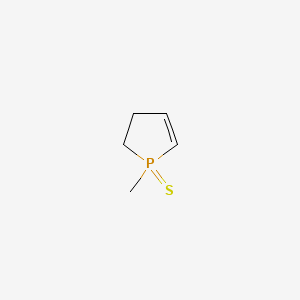

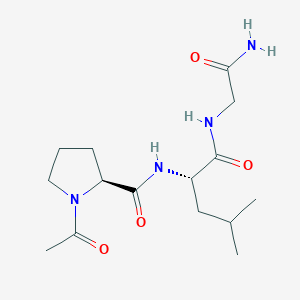
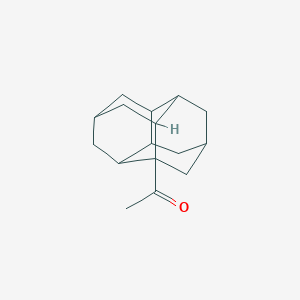
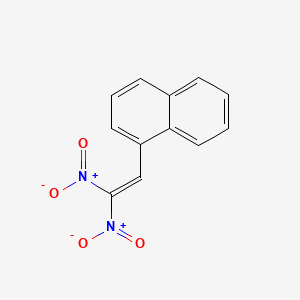
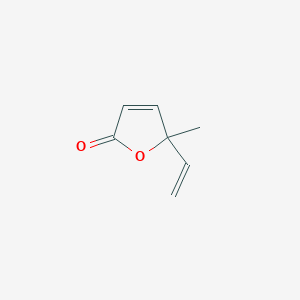
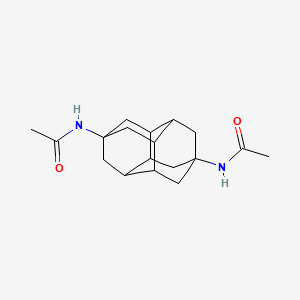
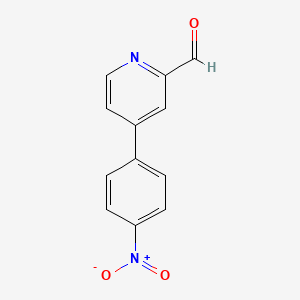
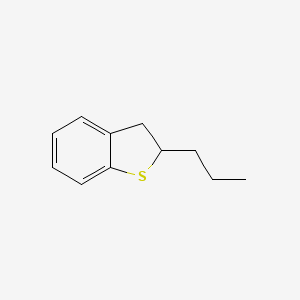
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
